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molecular formula C6H5BrN2O B182952 5-Bromonicotinamide CAS No. 28733-43-9

5-Bromonicotinamide

Cat. No. B182952
M. Wt: 201.02 g/mol
InChI Key: YOQRXZIMSKLRCY-UHFFFAOYSA-N
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Patent
US07365174B2

Procedure details

In an amount of 555 mg of 5-bromonicotinoyl chloride was dissolved in 5.5 ml of tetrahydrofuran, added with 768 μl of 28% aqueous ammonia under ice cooling, stirred for 40 minutes, then warmed to room temperature, and further stirred at room temperature for 20 minutes. The reaction system was added with 15% brine, and extracted with tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. Then, the filtrate was concentrated under reduced pressure until about half amount of crystals were deposited, and added with ethyl acetate until the deposition of crystals was terminated, and the crystals were taken by filtration to obtain 374 mg of the title compound.
Quantity
768 μL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:11]=1)[C:8](Cl)=[O:9]>O1CCCC1.[Cl-].[Na+].O>[Br:2][C:3]1[CH:11]=[C:7]([C:8]([NH2:1])=[O:9])[CH:6]=[N:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
768 μL
Type
reactant
Smiles
N
Step Two
Name
Quantity
555 mg
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
5.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate was concentrated under reduced pressure until about half amount of crystals
ADDITION
Type
ADDITION
Details
added with ethyl acetate until the deposition of crystals
CUSTOM
Type
CUSTOM
Details
was terminated
FILTRATION
Type
FILTRATION
Details
the crystals were taken by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 374 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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